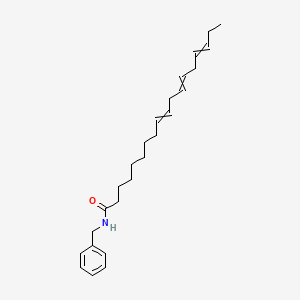

N-benzyloctadeca-9,12,15-trienamide

Overview

Description

N-benzyloctadeca-9,12,15-trienamide is a natural product found in Lepidium meyenii and Heliopsis helianthoides with data available.

Scientific Research Applications

Neuroprotective Activity and FAAH Inhibition

N-benzyloctadeca-9,12,15-trienamide, found in the Peruvian plant Lepidium meyenii (Maca), exhibits neuroprotective activity. A study revealed that this compound, along with other macamides, inhibits fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of endocannabinoids in the nervous system. FAAH inhibition was found to be concentration-dependent and influenced by the degree of unsaturation in the fatty acid moiety. This finding suggests potential therapeutic applications in neurological disorders and contributes to understanding the mechanism of action of Lepidium meyenii (Alasmari et al., 2018).

Application in Organic Synthesis

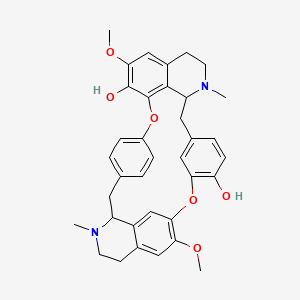

Research indicates that N-benzyloctadeca-9,12,15-trienamide and related compounds are used in organic synthesis. For example, in the formal synthesis of nitidine and NK109, palladium-catalyzed domino direct arylation/N-arylation of aryl triflates is employed, showcasing the versatility of similar compounds in synthesizing biologically interesting molecules (Blanchot et al., 2011).

Environmental Studies and Analytical Methods

Studies on environmental compounds, such as trifluralin, a widely used herbicide, involve compounds similar to N-benzyloctadeca-9,12,15-trienamide. Research on the degradation of trifluralin in reducing environments like flooded soils and wetland sediments is crucial for understanding the environmental fate of such compounds. This research provides insights into the abiotic transformations and the role of similar compounds in environmental chemistry (Klupinski & Chin, 2003).

Exploration in Metal-Organic Frameworks

The structural properties of compounds like N-benzyloctadeca-9,12,15-trienamide are explored in the context of metal-organic frameworks (MOFs). MOFs with large pores have been synthesized using similar structural moieties, demonstrating the potential of these compounds in creating materials with high porosity and stability, which are significant for gas storage and other applications (Chen et al., 2001).

Antimicrobial and Antifungal Research

N-benzyloctadeca-9,12,15-trienamide and related compounds have been studied for their potential in antimicrobial and antifungal applications. For instance, research on novel benzylamine derivatives, similar in structure to N-benzyloctadeca-9,12,15-trienamide, shows effectiveness against dermatophytosis in guinea pigs, highlighting the potential for medical applications in treating fungal infections (Arika et al., 1990).

properties

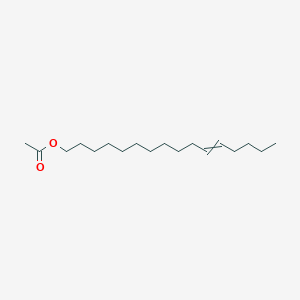

IUPAC Name |

N-benzyloctadeca-9,12,15-trienamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-25(27)26-23-24-20-17-16-18-21-24/h3-4,6-7,9-10,16-18,20-21H,2,5,8,11-15,19,22-23H2,1H3,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCMMYRWIEZCYDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)NCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyloctadeca-9,12,15-trienamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1,11-Diacetyloxy-13-benzoyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-9-tricyclo[10.3.0.05,7]pentadec-3-enyl) benzoate](/img/structure/B8235313.png)

![ethyl (3S,6S,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B8235355.png)

![(3R,4R,5R)-5-[(E)-3-(3,4-diacetyloxyphenyl)prop-2-enoyl]oxy-3,4-dihydroxycyclohexene-1-carboxylic acid](/img/structure/B8235365.png)

![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B8235374.png)

![Acetic acid;7-[[2-ethoxyimino-2-[5-(phosphonoamino)-1,2,4-thiadiazol-3-yl]acetyl]amino]-3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B8235381.png)